molecular formula C15H12Br3NO2 B11552519 2,6-dibromo-N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-methoxyaniline

2,6-dibromo-N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-methoxyaniline

Cat. No.: B11552519
M. Wt: 478.0 g/mol
InChI Key: TXOIPOCGAFWQED-UHFFFAOYSA-N
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Description

(E)-1-(5-BROMO-2-METHOXYPHENYL)-N-(2,6-DIBROMO-4-METHOXYPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. This compound features bromine and methoxy substituents on its phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-BROMO-2-METHOXYPHENYL)-N-(2,6-DIBROMO-4-METHOXYPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-BROMO-2-METHOXYPHENYL)-N-(2,6-DIBROMO-4-METHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction would produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(5-BROMO-2-METHOXYPHENYL)-N-(2,6-DIBROMO-4-METHOXYPHENYL)METHANIMINE can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential biological activity. The presence of bromine and methoxy groups may influence its interaction with biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(5-BROMO-2-METHOXYPHENYL)-N-(2,6-DIBROMO-4-METHOXYPHENYL)METHANIMINE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(5-BROMO-2-METHOXYPHENYL)-N-(2,4-DIBROMO-6-METHOXYPHENYL)METHANIMINE
  • (E)-1-(5-CHLORO-2-METHOXYPHENYL)-N-(2,6-DIBROMO-4-METHOXYPHENYL)METHANIMINE

Uniqueness

The uniqueness of (E)-1-(5-BROMO-2-METHOXYPHENYL)-N-(2,6-DIBROMO-4-METHOXYPHENYL)METHANIMINE lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of multiple bromine atoms and methoxy groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H12Br3NO2

Molecular Weight

478.0 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-N-(2,6-dibromo-4-methoxyphenyl)methanimine

InChI

InChI=1S/C15H12Br3NO2/c1-20-11-6-12(17)15(13(18)7-11)19-8-9-5-10(16)3-4-14(9)21-2/h3-8H,1-2H3

InChI Key

TXOIPOCGAFWQED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NC2=C(C=C(C=C2Br)OC)Br

Origin of Product

United States

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